tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate
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Overview
Description
tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate is an organic compound that serves as a building block in various chemical syntheses. It is known for its stability and versatility in organic reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylhydrazinyl)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols or amines .
Scientific Research Applications
tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-methylhydrazinyl)-2-oxoethyl)carbamate involves its ability to act as a protecting group for amines and other functional groups. The compound forms stable carbamate linkages, which can be selectively cleaved under mild conditions. This property makes it useful in multi-step syntheses where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable carbamate linkages and undergo selective deprotection makes it particularly valuable in complex organic syntheses .
Properties
CAS No. |
186032-80-4 |
---|---|
Molecular Formula |
C8H17N3O3 |
Molecular Weight |
203.242 |
IUPAC Name |
tert-butyl N-[2-(2-methylhydrazinyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-6(12)11-9-4/h9H,5H2,1-4H3,(H,10,13)(H,11,12) |
InChI Key |
FJAFNYWCVQFPDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)NNC |
Synonyms |
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-methylhydrazide (9CI) |
Origin of Product |
United States |
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